1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
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Overview
Description
1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H6BrNO4. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring, along with an ethanone group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one can be synthesized through the bromination of 2-hydroxy-5-nitroacetophenone. The reaction typically involves the addition of bromine to the acetophenone derivative in the presence of a solvent like chloroform or acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-Bromo-1-(4-nitrophenyl)ethan-1-one
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3-iodophenyl)ethanone
Comparison: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one is unique due to the specific positioning of the bromine, hydroxyl, and nitro groups on the phenyl ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H6BrNO4 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
1-(4-bromo-2-hydroxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6BrNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3 |
InChI Key |
OTHYGTIOLBPKAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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